Thiocellobiose
Overview
Description
Thiocellobiose is a disaccharide sugar molecule composed of two glucose molecules, linked together by a sulfur-containing bond. It is a naturally occurring sugar found in some fruits, vegetables, and grains. This compound is a unique sugar that has been the subject of numerous scientific studies due to its potential applications in biochemistry and medicine.
Scientific Research Applications
Glucosidase Inhibitor Study : Thiocellobiose is utilized to study the conformation of a glucosidase inhibitor and its interaction with cellobiose (Montero et al., 1998).
Bacterial Infection and Cloning : In molecular biology, this compound aids in studying bacterial infection and plays a role in cloning processes (Hastings, 1993).
Cellulase Production Inducer : It acts as a powerful inducer of cellulase production in the tetrapolar hymenomycete Schizophyllum commune, indicating its role in fungal biology (Rho et al., 1982).
Biomedical Applications : this compound is involved in biomedical research, particularly in studies focusing on amino acids, polypeptides, DNA, proteins, and cancer detection using terahertz (THz) technology (Gong et al., 2019).
Antimicrobial and Anticancer Potential : Thiopeptides, which include this compound, are active against Gram-positive bacteria and inhibit the proliferation of human cancer cells, offering potential clinical applications (Li et al., 2012).
Poly-beta-hydroxybutyrate Biosynthesis : this compound-related genes are used as hybridization probes in the study of poly-beta-hydroxybutyrate biosynthesis in bacteria (Peoples & Sinskey, 1989).
Enzymatic Activity : Various studies focus on the enzymatic activities of this compound-related enzymes, which have applications in industrial processes due to their thermostable, alkali-stable, and halotolerant properties (Zhang et al., 2011; Zhang et al., 2015).
Industrial Applications : Cellulases and related enzymes, including those acting on this compound, find wide applications in various industries like food, brewery, textile, and biofuel production (Bhat, 2000).
Biosynthesis Studies : this compound is essential in the study of biosynthetic pathways, such as the biosynthesis of thiamin in bacteria (Settembre et al., 2003).
Enzyme Induction : It is recognized as a potential enzyme-inducer, particularly in the context of cellulose degradation (Hamacher, 1984).
Mechanism of Action
Target of Action
Thiocellobiose, also known as D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-, is a complex carbohydrate that interacts with various biological targets. The primary targets of this compound are enzymes involved in carbohydrate metabolism, such as glycoside hydrolases . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can be utilized by the body for energy .
Mode of Action
This compound interacts with its targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the rate of carbohydrate metabolism, affecting the availability of glucose for energy production .
Biochemical Pathways
This compound is involved in several biochemical pathways related to carbohydrate metabolism . One key pathway is the glycolysis pathway, where glucose is broken down to produce energy . This compound, being a glucose derivative, can influence this pathway by modulating the activity of enzymes involved in glucose breakdown .
Pharmacokinetics
As a carbohydrate, it is expected to be absorbed in the digestive tract and distributed throughout the body via the bloodstream . The metabolism of this compound likely involves enzymatic breakdown into simpler sugars, which can be utilized by the body for energy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on carbohydrate metabolism . By modulating the activity of enzymes involved in this process, this compound can affect the availability of glucose for energy production, potentially influencing cellular energy levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the stability of the molecule and its ability to interact with its targets . Additionally, the presence of other molecules, such as other sugars or enzymes, can also influence the action of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- are not fully understood due to the limited research available. It is known that glucose derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, β-glucanases, a type of enzyme, can hydrolyze β-glucan, a component of the plant cell wall, into cello-oligosaccharides and glucose
Cellular Effects
Glucose and its derivatives are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Glucose derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Glucose and its derivatives are known to have stability and degradation properties that can influence their long-term effects on cellular function .
Dosage Effects in Animal Models
Glucose and its derivatives are known to have varying effects at different dosages .
Metabolic Pathways
Glucose and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Glucose and its derivatives are known to be transported and distributed within cells and tissues through various transporters and binding proteins .
Subcellular Localization
Glucose and its derivatives are known to be localized in various subcellular compartments, directed by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDEPBFFWJMMG-WELRSGGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001659 | |
Record name | 4-S-Hexopyranosyl-4-thiohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80951-92-4 | |
Record name | Thiocellobiose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-S-Hexopyranosyl-4-thiohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.